1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
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Overview
Description
1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves the reaction of 1,3-benzodioxole derivatives with phthalazinone derivatives under specific conditions. A common synthetic route might include:
Step 1: Preparation of the 1,3-benzodioxole derivative through a condensation reaction.
Step 2: Synthesis of the phthalazinone derivative via cyclization.
Step 3: Coupling of the two derivatives using a urea-forming reagent such as isocyanate under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, automated reaction systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]amine
- 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]carbamate
Uniqueness
Compared to similar compounds, 1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea may exhibit unique properties such as higher stability, specific biological activity, or improved solubility. These characteristics make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-16-12-4-2-1-3-11(12)13(20-21-16)8-18-17(23)19-10-5-6-14-15(7-10)25-9-24-14/h1-7H,8-9H2,(H,21,22)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQYATSWIIEHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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